molecular formula C11H17IN2O2 B1459758 tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate CAS No. 1650548-57-4

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate

Cat. No. B1459758
CAS RN: 1650548-57-4
M. Wt: 336.17 g/mol
InChI Key: PWPCOBRICXHTTN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate (TBIPMP) is an organic compound composed of a tert-butyl group attached to an iodo-pyrazolyl-2-methylpropanoate group. It is an important synthetic intermediate in organic synthesis and is widely used in research laboratories. This compound has been studied extensively for its use in the synthesis of various compounds, particularly in the area of drug development.

Scientific Research Applications

Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including drugs, for use in clinical trials. It has also been used in the synthesis of organic dyes, which are used in a variety of industrial processes. Additionally, it has been used in the synthesis of organic catalysts, which can be used in the production of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not well understood. However, it is believed that the tert-butyl group attached to the iodo-pyrazolyl-2-methylpropanoate group may act as a leaving group, allowing the reaction to proceed. Additionally, the iodo-pyrazolyl-2-methylpropanoate group may act as an electron-withdrawing group, allowing for the formation of a carboxylate anion.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate are not well understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate may act as an antioxidant, which could potentially be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

Tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate has several advantages and limitations when used in laboratory experiments. One advantage of using tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is that it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. Additionally, it is relatively easy to synthesize, making it a convenient option for researchers who need to quickly obtain the compound. However, tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate is not always the most efficient option for laboratory experiments, as it can be difficult to precisely control the reaction conditions. Additionally, the compound is not always stable in certain conditions, making it difficult to store.

Future Directions

There are numerous potential future directions for research involving tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate. One potential direction is the development of more efficient synthesis methods for the compound. Additionally, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential uses of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate in drug development, organic dye synthesis, and organic catalyst synthesis. Finally, research could be done to explore the potential use of tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate as an antioxidant.

properties

IUPAC Name

tert-butyl 2-(3-iodopyrazol-1-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17IN2O2/c1-10(2,3)16-9(15)11(4,5)14-7-6-8(12)13-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPCOBRICXHTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)N1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate

Synthesis routes and methods

Procedure details

A stirred solution of NaHMDS in THF (1.0 M, 3.1 mL, 3.1 mmol) was cooled in an ice water bath under Ar. 3-iodo-1H-pyrazole (500 mg, 2.6 mmol) was added as a solution in DMF (1 mL), washing with additional DMF (2×1 mL). tert-butyl 2-bromo-2-methylpropanoate (0.58 mL, 3.1 mmol) was added and the reaction mixture was removed from the cold bath and heated to 40° C. After 16 h, the reaction mixture was cooled and diluted with water and EtOAc. The phases were separated, and the organic phase was washed with water and brine, dried over Na2SO4, filtered and concentrated. The crude residue was purified by silica gel chromatography (0-20% EtOAc in hexanes) to afford tert-butyl 2-(3-iodo-1H-pyrazol-1-yl)-2-methylpropanoate 7.03 (649 mg). 1H NMR (400 MHz, Chloroform-d) δ 7.36 (d, J=2.4 Hz, 1H), 6.42 (d, J=2.4 Hz, 1H), 1.79 (s, 6H), 1.38 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
0.58 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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